1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group, a methoxyphenyl group, and a pyrrolidine carboxamide structure. Its unique chemical structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Fluorobenzoyl Intermediate:
Preparation of the Methoxyphenyl Intermediate: The methoxy group is introduced into a phenyl ring via nucleophilic aromatic substitution.
Coupling Reaction: The fluorobenzoyl and methoxyphenyl intermediates are coupled with a pyrrolidine-2-carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-fluorobenzoyl)-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid: The carboxylic acid derivative may have different solubility and reactivity compared to the carboxamide.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-9-7-15(8-10-16)21-18(23)17-6-3-11-22(17)19(24)13-4-2-5-14(20)12-13/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJNLFIADMOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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